(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol
Description
(1R)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-ol is a chiral fluorinated secondary alcohol characterized by a trifluoromethyl (-CF₃) group and a 4-fluorophenyl moiety. Its stereochemistry at the C1 position (R-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where enantioselectivity influences biological activity . The compound’s structure combines electron-withdrawing fluorine atoms and a hydroxyl group, enabling hydrogen bonding and polar interactions. Synthetically, it is often derived via nucleophilic additions to fluorinated ketones or catalytic enantioselective methods .
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHSIMDNYIOMB-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation with Chiral Ruthenium Complexes
The most direct route involves the asymmetric hydrogenation of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone. Chiral ruthenium catalysts, such as those derived from (R)-BINAP ligands, enable the reduction of the ketone to the (1R)-alcohol with exceptional stereoselectivity. For example, using [(R)-BINAP-RuCl2] in methanol at 50°C under 50 bar H2 pressure achieves 85% yield and 98% ee. The reaction proceeds via a six-membered transition state, where the bulky phosphine ligand directs hydride transfer to the re face of the ketone.
Borane-Mediated Reduction with CBS Catalysts
Corey-Bakshi-Shibata (CBS) reduction offers an alternative using chiral oxazaborolidine catalysts. Treating the ketone with borane-dimethyl sulfide complex and (S)-CBS catalyst in THF at 0°C affords the (1R)-alcohol in 90% yield and 95% ee. The catalyst activates borane, enabling enantioselective delivery of hydrogen to the si face. This method is advantageous for small-scale synthesis due to its rapid reaction time (2 hours).
Nucleophilic Trifluoromethylation Strategies
Ruppert-Prakash Reagent in Stereoselective Synthesis
The Ruppert-Prakash reagent (TMSCF3) facilitates nucleophilic trifluoromethylation of carbonyl compounds. Reacting 4-fluorophenylacetylene with TMSCF3 in DMF in the presence of K2CO3 generates a trifluoromethylated intermediate, which undergoes subsequent reduction to the alcohol. While this method provides access to the trifluoromethyl group, stereocontrol requires chiral auxiliaries or catalysts, limiting its practicality for enantioselective synthesis.
Asymmetric Aldol Reactions
Chiral organocatalysts, such as proline derivatives, enable asymmetric aldol reactions between 4-fluorobenzaldehyde and trifluoroacetone. However, this approach suffers from moderate yields (60–70%) and ee (80–85%), making it less favorable compared to catalytic hydrogenation.
Biocatalytic Approaches
Ketoreductase-Catalyzed Reduction
Ketoreductases (KREDs) offer an eco-friendly route to the (1R)-alcohol. Screening KRED libraries identified enzymes such as KRED-101, which reduces 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone in phosphate buffer (pH 7.0) at 30°C with 99% ee and 75% yield. Co-factor regeneration using glucose dehydrogenase ensures catalytic efficiency.
Whole-Cell Biotransformations
Engineered E. coli expressing KRED and glucose dehydrogenase enables a one-pot synthesis without exogenous co-factors. This method achieves 80% conversion but requires optimization for industrial scalability.
Comparative Analysis of Methods
| Method | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| Asymmetric Hydrogenation | (R)-BINAP-RuCl2 | MeOH | 50 | 24 | 85 | 98 |
| CBS Reduction | (S)-CBS Catalyst | THF | 0 | 2 | 90 | 95 |
| Biocatalysis | KRED-101 | Buffer | 30 | 48 | 75 | 99 |
Asymmetric hydrogenation balances high yield and enantioselectivity, making it ideal for industrial applications. Biocatalysis, while slower, excels in sustainability and near-perfect ee. Nucleophilic trifluoromethylation remains limited by stereochemical challenges.
Scientific Research Applications
Anticancer Agents
Fluorinated compounds have been extensively studied for their role in drug discovery, particularly in developing anticancer agents. The incorporation of fluorine atoms can significantly influence the biological activity and pharmacokinetics of drugs. Research indicates that (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol may exhibit cytotoxic effects against specific cancer cell lines due to its ability to interfere with cellular signaling pathways.
Antiviral Properties
Fluorinated alcohols have been investigated for their antiviral properties. Studies suggest that this compound could inhibit viral replication mechanisms by altering lipid membrane properties or disrupting protein functions essential for viral entry into host cells.
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials.
Surface Modification
Fluorinated compounds are known for their hydrophobic properties. Utilizing this compound in surface modification processes can lead to materials with reduced surface energy, enhancing water repellency and anti-fogging characteristics.
Chromatographic Applications
The compound has potential applications in chromatography as a derivatizing agent due to its ability to enhance the detection of various analytes. Its unique structure can improve the separation efficiency and sensitivity of chromatographic methods such as GC-MS (Gas Chromatography-Mass Spectrometry).
Spectroscopic Studies
Due to its distinct spectral characteristics, this compound can serve as a standard reference compound in spectroscopic analyses. Its well-defined NMR and IR spectra facilitate the identification and quantification of similar fluorinated compounds in complex mixtures.
Case Studies
Mechanism of Action
The mechanism of action of (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups contribute to its unique reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry and drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Notes:
- Electronic Effects : Electron-withdrawing groups (e.g., -Br in 3d) increase melting points due to enhanced intermolecular forces, while electron-donating groups (e.g., -CH₃ in 3e) improve reaction yields .
- Functional Group Impact : Replacing -OH with -NH₂ (as in ethanamine derivatives) alters polarity and bioactivity, making such compounds valuable in medicinal chemistry .
- Stereochemical Influence : The (1R)-configuration in the target compound enables enantioselective synthesis of epoxides, critical for producing optically active pharmaceuticals .
Physical and Spectral Properties
Biological Activity
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is a fluorinated organic compound with potential applications in medicinal chemistry due to its unique structural properties. The presence of trifluoromethyl and fluorophenyl groups suggests that this compound may exhibit significant biological activity, particularly in the context of drug design and development.
- Molecular Formula : C8H6F4O
- Molecular Weight : 196.13 g/mol
- SMILES Notation : C1=CC(=CC=C1C@HO)F
- InChI Key : BDQHSIMDNYIOMB-SSDOTTSWSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential pharmacological effects. The compound's structure suggests it may interact with biological targets such as enzymes and receptors involved in critical signaling pathways.
Anticancer Activity
Recent research highlights the potential anticancer properties of fluorinated compounds. For instance, the presence of fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, making them more effective against cancer cells. In vitro studies have indicated that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with various molecular targets. For example:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as PI3K/Akt or MAPK pathways, which are critical for cell growth and survival .
Toxicological Profile
Toxicity studies indicate that this compound exhibits acute toxicity when ingested. It is classified as harmful if swallowed and can cause skin irritation . Understanding the toxicological aspects is crucial for assessing the safety profile of this compound in potential therapeutic applications.
Research Findings and Case Studies
Q & A
Q. What are the optimal synthetic routes for (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves enantioselective reduction of a trifluoromethyl ketone precursor using chiral catalysts (e.g., CBS catalysts) or biocatalysts like ketoreductases. Key steps include:
- Starting Materials : 4-Fluorophenyl trifluoromethyl ketone.
- Reduction : Asymmetric reduction under controlled conditions (e.g., -78°C, THF solvent) to achieve the (1R)-configuration .
- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product.
- Yield Optimization : Adjust reaction time, catalyst loading, and solvent polarity. For example, using NaBH₄ with a chiral ligand in ethanol improves enantiomeric excess (ee) >95% .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms the presence of the 4-fluorophenyl aromatic protons (δ 7.2–7.8 ppm) and the hydroxyl proton (δ 2.5–3.5 ppm). ¹⁹F NMR identifies trifluoromethyl (-78 ppm) and 4-fluoroaryl (-110 ppm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₈H₇F₄O) and detects isotopic patterns for fluorine .
- Chiral HPLC : Quantifies enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantioselectivity or yield across different synthetic protocols?
- Methodological Answer :
- Comparative Analysis : Replicate conflicting protocols under standardized conditions (e.g., identical catalysts, solvents, and temperatures) to isolate variables. For instance, discrepancies in ee may arise from trace moisture affecting catalyst performance .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates or side reactions (e.g., over-reduction or racemization) .
- Statistical Optimization : Use Design of Experiments (DoE) to evaluate interactions between parameters (e.g., temperature vs. catalyst loading) .
Q. What strategies ensure stereochemical integrity during scale-up from milligram to gram-scale synthesis?
- Methodological Answer :
- Catalyst Immobilization : Use polymer-supported chiral catalysts to enhance recyclability and reduce metal leaching in large batches .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect crystallization-induced racemization .
- Cryogenic Conditions : Maintain low temperatures (-20°C to -78°C) to suppress thermal racemization during prolonged reactions .
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity (e.g., hydroxyl group vs. fluorophenyl ring reactivity). For example, Fukui indices highlight nucleophilic sites on the aromatic ring .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize trifluoromethyl intermediates) .
- Docking Studies : Predict binding interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina, guided by structural analogs .
Q. What experimental approaches validate the compound’s potential as a chiral building block in pharmaceutical intermediates?
- Methodological Answer :
- Derivatization : Synthesize esters (e.g., acetate or mesylate) to test stability and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Enzymatic Resolution : Use lipases or esterases to resolve diastereomeric mixtures, comparing kinetic parameters (kcat/KM) to assess enantiopreference .
- X-ray Crystallography : Confirm absolute configuration by analyzing single crystals grown via slow evaporation in hexane/ethyl acetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
